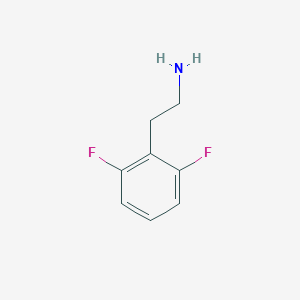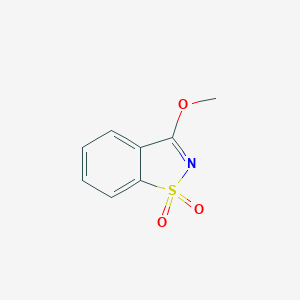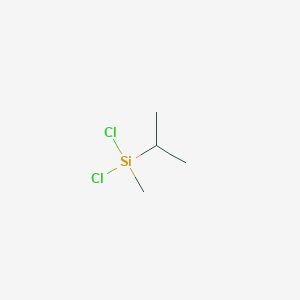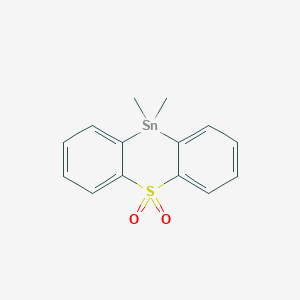![molecular formula C25H21N3O4 B100656 3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide CAS No. 17851-68-2](/img/structure/B100656.png)
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide, also known as Sudan III, is a synthetic dye that belongs to the azo dye family. It is used in various applications, including in the textile industry for dyeing cotton, wool, and silk, and in the food industry as a colorant for butter, margarine, and cheese.
Wirkmechanismus
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III is a lipophilic dye that selectively stains neutral lipids, such as triglycerides and cholesterol esters, in cells and tissues. The dye binds to the lipid droplets and emits a red fluorescence when excited by light of a specific wavelength. The mechanism of action of this compound III is based on the interaction between the dye and the hydrophobic regions of the lipids.
Biochemical and Physiological Effects:
This compound III has been shown to have no significant toxic effects on cells and tissues. However, its lipophilic nature may interfere with the normal function of lipid-containing organelles, such as mitochondria and endoplasmic reticulum, leading to cellular dysfunction and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III is a useful tool for studying lipid metabolism and transport in cells and tissues. Its lipophilic nature allows for selective staining of neutral lipids, which can be visualized under a fluorescence microscope. However, its use is limited to fixed samples, as the dye is not compatible with live-cell imaging. Additionally, this compound III has low photostability, which may result in fading of the fluorescence signal over time.
Zukünftige Richtungen
1. Development of new fluorescent dyes with improved photostability and compatibility with live-cell imaging.
2. Investigation of the role of neutral lipids in cellular processes, such as signaling and membrane dynamics.
3. Development of new methods for the quantification of neutral lipids in cells and tissues.
4. Exploration of the potential of 3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III as a marker for the detection of tumors in human patients.
5. Investigation of the effects of this compound III on lipid-containing organelles, such as mitochondria and endoplasmic reticulum.
Synthesemethoden
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III can be synthesized by the diazotization of 4-methoxyaniline followed by coupling with 3-hydroxy-2-naphthoic acid. The resulting product is then acetylated to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)azo]naphthalene-2-carboxamide III has been widely used in scientific research as a fluorescent dye for staining lipids in cells and tissues. It has also been used as a tracer in studies of lipid metabolism and transport. Additionally, this compound III has been used as a marker for the detection of tumors in animal models.
Eigenschaften
CAS-Nummer |
17851-68-2 |
|---|---|
Molekularformel |
C25H21N3O4 |
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
3-hydroxy-N-(4-methoxyphenyl)-4-[(4-methoxyphenyl)diazenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C25H21N3O4/c1-31-19-11-7-17(8-12-19)26-25(30)22-15-16-5-3-4-6-21(16)23(24(22)29)28-27-18-9-13-20(32-2)14-10-18/h3-15,29H,1-2H3,(H,26,30) |
InChI-Schlüssel |
WXGPGWGELYUDGA-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)OC |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=CC=C(C=C4)OC |
Andere CAS-Nummern |
17851-68-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-cyano-N-[3-(trifluoromethyl)phenyl]formamide](/img/structure/B100576.png)

![[6-(Dimethylamino)acridin-3-yl]-dimethylazanium](/img/structure/B100579.png)









